6,7-Dimethoxy-4-phenoxy-quinoline
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Overview
Description
6,7-Dimethoxy-4-phenoxy-quinoline is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as potential therapeutic agents. The presence of methoxy and phenoxy groups in the 6,7 and 4 positions, respectively, imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-phenoxy-quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 6,7-dimethoxyquinoline and phenol.
Reaction with Phenol: The 6,7-dimethoxyquinoline is reacted with phenol in the presence of a suitable catalyst, such as a Lewis acid, to form the desired 4-phenoxy derivative.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-phenoxy-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized side chains.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6,7-Dimethoxy-4-phenoxy-quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of c-Met kinase, which is implicated in cancer progression.
Biological Studies: The compound is evaluated for its cytotoxicity against various cancer cell lines, including HT-29, MKN-45, and A549.
Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential therapeutic properties.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-phenoxy-quinoline involves the inhibition of c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cell growth, survival, and metastasis. By inhibiting c-Met kinase, the compound can interfere with the signaling pathways that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Phenoxy-6,7-dimethoxyquinoline derivatives: These compounds share a similar core structure but may have different substituents at various positions, leading to variations in their biological activity and chemical properties.
4-Hydroxy-6,7-dimethoxyquinoline: This compound has a hydroxyl group instead of a phenoxy group, which can significantly alter its reactivity and applications.
Uniqueness
6,7-Dimethoxy-4-phenoxy-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit c-Met kinase with high selectivity and potency makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
6,7-dimethoxy-4-phenoxyquinoline |
InChI |
InChI=1S/C17H15NO3/c1-19-16-10-13-14(11-17(16)20-2)18-9-8-15(13)21-12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
ZQNTXGWAYYJCOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=CC=C3 |
Origin of Product |
United States |
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